Cas no 1780790-60-4 (5-(azetidin-3-yloxy)-1H-indole)

5-(azetidin-3-yloxy)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-(azetidin-3-yloxy)-1H-indole
- 1780790-60-4
- EN300-1791037
-
- インチ: 1S/C11H12N2O/c1-2-11-8(3-4-13-11)5-9(1)14-10-6-12-7-10/h1-5,10,12-13H,6-7H2
- InChIKey: WVDRITQNHOXZSO-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC2=C(C=CN2)C=1)C1CNC1
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 37Ų
5-(azetidin-3-yloxy)-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1791037-0.05g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1791037-5.0g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 5g |
$2981.0 | 2023-06-03 | ||
Enamine | EN300-1791037-0.1g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1791037-0.5g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1791037-10g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1791037-5g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1791037-1g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1791037-1.0g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 1g |
$1029.0 | 2023-06-03 | ||
Enamine | EN300-1791037-0.25g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1791037-2.5g |
5-(azetidin-3-yloxy)-1H-indole |
1780790-60-4 | 2.5g |
$2014.0 | 2023-09-19 |
5-(azetidin-3-yloxy)-1H-indole 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
5-(azetidin-3-yloxy)-1H-indoleに関する追加情報
5-(Azetidin-3-yloxy)-1H-indole: A Comprehensive Overview
5-(Azetidin-3-yloxy)-1H-indole (CAS No. 1780790-60-4) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, combines an indole ring with an azetidine moiety, making it a subject of interest for researchers exploring novel chemical entities and their potential applications. In this article, we delve into the properties, synthesis, and biological activities of 5-(Azetidin-3-yloxy)-1H-indole, while incorporating the latest research findings to provide a comprehensive understanding of this intriguing molecule.
The indole core of 5-(Azetidin-3-yloxy)-1H-indole is a well-known structural motif in organic chemistry, often associated with various biological activities. The substitution at the 5-position with an azetidine group introduces a level of complexity and diversity to the molecule, potentially enhancing its pharmacological properties. Recent studies have highlighted the importance of such substitutions in modulating the compound's interactions with biological targets, such as enzymes or receptors. For instance, researchers have reported that the azetidine group can influence the compound's ability to penetrate cellular membranes, thereby affecting its bioavailability and efficacy.
From a synthetic perspective, the construction of 5-(Azetidin-3-yloxy)-1H-indole involves a series of carefully designed reactions. The synthesis typically begins with the preparation of the indole ring, followed by functionalization at the 5-position to introduce the azetidine group. This process often employs methodologies such as nucleophilic aromatic substitution or coupling reactions, which are well-established in organic synthesis. Recent advancements in catalytic methods have further streamlined these processes, enabling higher yields and greater control over stereochemistry.
The biological activities of 5-(Azetidin-3-yloxy)-1H-indole have been extensively studied in recent years. Experimental data indicate that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. For example, studies conducted in vitro have demonstrated that 5-(Azetidin-3-yloxy)-1H-indole can effectively scavenge free radicals and inhibit pro-inflammatory cytokines, suggesting its potential use in treating conditions such as arthritis or neurodegenerative diseases.
Moreover, computational studies have provided valuable insights into the molecular mechanisms underlying these activities. Using molecular docking simulations, researchers have identified key interactions between 5-(Azetidin-3-yloxy)-1H-indole and target proteins, such as cyclooxygenase (COX) enzymes. These findings underscore the importance of the azetidine group in stabilizing these interactions and enhancing enzymatic inhibition.
In terms of pharmacokinetics, 5-(Azetidin-3-yloxy)-1H-indole has shown moderate solubility in aqueous media and acceptable permeability across biological membranes. These properties are crucial for determining its suitability as an orally administered drug. However, further studies are required to optimize its pharmacokinetic profile and minimize potential toxicity.
Looking ahead, ongoing research is focused on exploring additional biological targets for 5-(Azetidin-3-yloxy)-1H-indole, including its potential role in cancer therapy. Early-stage experiments suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction or inhibition of cell proliferation.
In conclusion, 5-(Azetidin-3-yloxy)-1H-indole (CAS No. 1780790-60-4) represents a compelling example of how structural modifications can enhance the pharmacological properties of known compounds. With its unique combination of an indole ring and an azetidine group, this molecule continues to be a focal point for research aimed at developing innovative therapeutic agents. As our understanding of its properties evolves, so too does its potential to contribute to advancements in medicine and beyond.
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